
NEPICASTAT
Übersicht
Beschreibung
Nepicastat, also known by its chemical name 5-(Aminomethyl)-1-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1,3-dihydro-2H-imidazole-2-thione, is a potent and selective inhibitor of dopamine beta-hydroxylase (DBH). This enzyme catalyzes the conversion of dopamine to norepinephrine, a critical neurotransmitter in the sympathetic nervous system. This compound has been investigated for its potential therapeutic applications in treating conditions such as congestive heart failure, post-traumatic stress disorder (PTSD), and cocaine dependence .
Vorbereitungsmethoden
The synthesis of Nepicastat involves several steps, starting with the preparation of the key intermediate, 5,7-difluoro-1,2,3,4-tetrahydronaphthalene. This intermediate is then subjected to a series of reactions, including amination and cyclization, to form the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and reagents like sodium hydride and ammonium chloride. Industrial production methods may involve optimization of these steps to ensure high yield and purity .
Analyse Chemischer Reaktionen
Nepicastat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the fluorine atoms, to form various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Applications
Congestive Heart Failure:
Nepicastat was initially developed for the treatment of congestive heart failure. Research indicates that it effectively reduces norepinephrine levels, which can be beneficial in managing heart failure symptoms. Studies have shown that this compound can lower blood pressure and improve echocardiographic parameters in hypertensive rat models, demonstrating its potential as a therapeutic agent in heart conditions .
Mechanism of Action:
- Reduction of Norepinephrine: this compound decreases norepinephrine release in both peripheral and central tissues, which may help alleviate the excessive sympathetic nervous system activity commonly seen in heart failure patients .
- Dose-Dependent Effects: In studies involving spontaneous hypertensive rats, this compound administration resulted in significant reductions in systolic blood pressure comparable to standard treatments like Enalapril .
Treatment of Substance Use Disorders
Cocaine Dependence:
this compound has been evaluated for its potential to treat cocaine dependence. Research indicates that it can attenuate cocaine-seeking behavior by modulating catecholamine levels in the brain.
Key Findings:
- Behavioral Studies: In animal models, this compound significantly reduced cocaine-seeking behavior without affecting responses to natural rewards like food. This suggests its specificity in targeting drug-seeking behaviors .
- Neurochemical Effects: The compound has been shown to increase dopamine release while decreasing norepinephrine levels in critical brain regions associated with addiction, such as the medial prefrontal cortex and nucleus accumbens .
Post-Traumatic Stress Disorder (PTSD)
Clinical Trials:
this compound has been studied for its effects on PTSD symptoms, particularly due to its impact on norepinephrine levels, which are often elevated in PTSD patients. However, clinical trials have yielded mixed results regarding its efficacy.
Research Insights:
- Animal Models: In preclinical studies, this compound demonstrated the ability to reduce anxiety-like behaviors and the persistence of traumatic memories in mouse models of PTSD .
- Human Trials: A Phase 2 clinical trial funded by the U.S. Department of Defense concluded that this compound did not significantly alleviate PTSD symptoms compared to placebo .
Summary Table of Applications
Wirkmechanismus
Nepicastat exerts its effects by inhibiting dopamine beta-hydroxylase, thereby reducing the conversion of dopamine to norepinephrine. This reduction in norepinephrine levels leads to decreased sympathetic nervous system activity. The molecular targets of this compound include the DBH enzyme, and its inhibition results in altered neurotransmitter levels, which can modulate various physiological responses. The pathways involved include the catecholamine biosynthesis pathway, where this compound disrupts the production of norepinephrine .
Vergleich Mit ähnlichen Verbindungen
Nepicastat is unique among DBH inhibitors due to its high selectivity and potency. Similar compounds include:
Disulfiram: Another DBH inhibitor, but with broader effects and more side effects.
Etamicastat: A DBH inhibitor with similar applications but different pharmacokinetic properties.
Benzylhydrazine: A less selective DBH inhibitor with a different mechanism of action. This compound’s uniqueness lies in its ability to cross the blood-brain barrier and its potential for treating central nervous system disorders
This compound’s unique properties and potential therapeutic applications make it a compound of significant interest in scientific research and medicine. Its ability to modulate the sympathetic nervous system through DBH inhibition opens up possibilities for treating various conditions associated with elevated norepinephrine levels.
Biologische Aktivität
Nepicastat (also known as RS-25560-197) is a selective inhibitor of dopamine β-hydroxylase (DBH), an enzyme crucial for the synthesis of norepinephrine from dopamine. This compound has garnered attention for its potential therapeutic roles in various conditions, particularly those related to dysregulation of the sympathetic nervous system, such as post-traumatic stress disorder (PTSD) and cocaine dependence.
This compound acts by inhibiting DBH, leading to decreased levels of norepinephrine and epinephrine in the body. This mechanism is significant because elevated catecholamines are associated with stress responses and anxiety disorders. By reducing these levels, this compound may help mitigate symptoms associated with conditions like PTSD and substance use disorders.
1. Effects on PTSD
A study conducted on a mouse model of PTSD demonstrated that treatment with this compound significantly reduced anxiety-like behaviors and the persistence of traumatic memories. Mice treated with this compound showed:
- Decreased freezing behavior : Indicative of reduced fear response.
- Increased exploratory behavior : Measured through the elevated plus maze test, suggesting decreased anxiety.
- Altered neurochemical markers : There was a noted increase in mRNA expression of Npas4 and Bdnf in the hippocampus, which are associated with neuroplasticity and memory formation .
2. Cocaine Dependence
Research on cocaine-dependent rats revealed that this compound effectively reduced drug-seeking behavior without affecting natural reward-seeking behavior. Key findings include:
- Dose-dependent effects : At doses of 50 mg/kg, this compound reduced brain norepinephrine levels by approximately 40%, which correlated with a decrease in cocaine-seeking behavior during reinstatement tests triggered by cues or stressors .
- Impact on motivation : In progressive ratio tasks, this compound significantly lowered the motivation to work for cocaine while leaving motivation for food and sucrose unaffected .
Comparative Data on Biological Activity
The following table summarizes the key biological activities observed with this compound across different studies:
Case Study 1: PTSD Treatment
In a controlled experiment involving wild-type mice, those administered this compound exhibited a significant reduction in anxiety-like behaviors post-trauma exposure compared to control groups. Behavioral assessments indicated a notable decrease in freezing responses after treatment, supporting its potential as an anxiolytic agent.
Case Study 2: Cocaine Relapse Prevention
In another study focusing on cocaine addiction, this compound was shown to prevent reinstatement of drug-seeking behavior induced by stressors or drug cues. This suggests its utility as a potential pharmacotherapy for managing relapse in cocaine dependence.
Eigenschaften
IUPAC Name |
4-(aminomethyl)-3-(5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZVIKDAOTXDEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301113900 | |
Record name | 5-(Aminomethyl)-1-(5,7-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301113900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170151-25-4 | |
Record name | 5-(Aminomethyl)-1-(5,7-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-imidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170151-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Aminomethyl)-1-(5,7-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301113900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.